3-Aminoquinolin-4-ol
Overview
Description
3-Aminoquinolin-4-ol is a heterocyclic compound with the molecular formula C9H8N2O. It is a derivative of quinoline, featuring an amino group at the third position and a hydroxyl group at the fourth position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminoquinolin-4-ol typically involves the cyclization of suitable aniline precursors. One common method is the Skraup reaction, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent. Another approach is the Doebner-Miller synthesis, which uses an α,β-unsaturated carbonyl compound such as crotonaldehyde instead of glycerol .
Industrial Production Methods: Industrial production of this compound often employs large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 3-Aminoquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: Both the amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
3-Aminoquinolin-4-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential as an antimalarial and anticancer agent due to its structural similarity to known therapeutic compounds.
Industry: It is utilized in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Aminoquinolin-4-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or interfere with DNA replication. The amino and hydroxyl groups play crucial roles in binding to active sites of target proteins, thereby modulating their activity. Pathways involved include inhibition of hemozoin polymerization in malaria parasites and disruption of cell division in cancer cells .
Comparison with Similar Compounds
4-Aminoquinoline: Known for its antimalarial properties, exemplified by chloroquine.
2-Aminoquinoline: Used in the synthesis of various pharmaceuticals.
4-Hydroxyquinoline: Exhibits antibacterial and antifungal activities
Uniqueness: 3-Aminoquinolin-4-ol is unique due to the presence of both amino and hydroxyl groups on the quinoline ring, which imparts distinct chemical reactivity and biological activity. This dual functionality allows for versatile modifications and applications in different fields .
Properties
IUPAC Name |
3-amino-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-7-5-11-8-4-2-1-3-6(8)9(7)12/h1-5H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQNIQVCPKCNQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00317044 | |
Record name | 3-aminoquinolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00317044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129377-66-8 | |
Record name | 3-aminoquinolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00317044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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